Pde4-IN-8 Demonstrates Higher Potency for PDE4B2 than Crisaborole and Apremilast
Pde4-IN-8 demonstrates a significantly lower IC50 for the PDE4B2 isoform compared to the clinically approved PDE4 inhibitors apremilast and crisaborole. In in vitro enzymatic assays, Pde4-IN-8 inhibits PDE4B2 with an IC50 of 0.93 nM [1]. This represents a potency advantage of approximately 52-fold over apremilast and 61-fold over crisaborole, indicating a stronger inhibitory effect at the primary target [2] [3].
| Evidence Dimension | Inhibition of PDE4B2 enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 0.93 nM |
| Comparator Or Baseline | Apremilast: IC50 = 49 nM [2]; Crisaborole: IC50 = 57 nM [3] |
| Quantified Difference | 52.7-fold lower than apremilast; 61.3-fold lower than crisaborole |
| Conditions | Recombinant PDE4B2 enzyme assay (in vitro). |
Why This Matters
Higher target potency can translate to a more robust inhibition of the PDE4B2-mediated cAMP hydrolysis pathway, potentially allowing for lower effective concentrations in experimental models.
- [1] MedChemExpress. (n.d.). PDE4-IN-8 | PDE4 Inhibitor. Product Datasheet. View Source
- [2] Schafer, P. H., et al. (2014). Apremilast is a selective PDE4 inhibitor with regulatory effects on innate immunity. Cellular Signalling, 26(9), 2016-2029. View Source
- [3] BindingDB. (n.d.). BDBM50277665: Crisaborole. Binding Affinity Data. View Source
